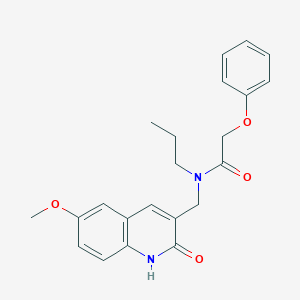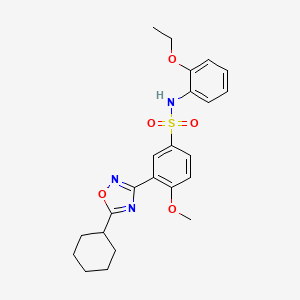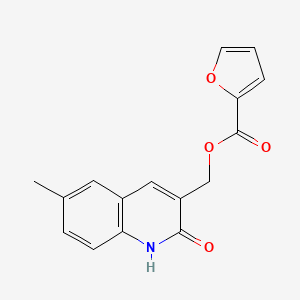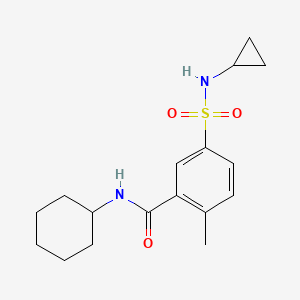
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide, also known as CXCR2 antagonist SB225002, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound is known to interact with the CXCR2 receptor, which is a member of the CXC chemokine receptor family. The CXCR2 receptor is known to play a crucial role in the regulation of inflammation and immune responses.
Mécanisme D'action
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide exerts its effects by binding to the this compound receptor and blocking the binding of its ligands, such as interleukin-8 (IL-8). IL-8 is a chemokine that is involved in the recruitment of neutrophils and other immune cells to sites of inflammation. By blocking the this compound receptor, this compound can reduce the migration of immune cells to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the migration of neutrophils and other immune cells to sites of inflammation. This leads to a reduction in inflammation and tissue damage. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). This further reduces inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life and may require multiple doses to maintain therapeutic levels. In addition, it may have off-target effects on other chemokine receptors, which could complicate interpretation of results.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide. One area of interest is the development of more potent and selective this compound antagonists. This could lead to the development of more effective therapies for inflammatory diseases. Another area of interest is the study of the role of this compound in cancer. This compound has been shown to be involved in tumor growth and metastasis, and this compound antagonists may have potential as anticancer agents. Finally, the use of this compound in combination with other therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or corticosteroids, may have synergistic effects and improve therapeutic outcomes.
Méthodes De Synthèse
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide can be synthesized using several methods. One of the most common methods involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with cyclohexylamine and cyclopropylsulfamide to form this compound. This method has been optimized to produce high yields of pure compound.
Applications De Recherche Scientifique
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. This compound is known to interact with the this compound receptor, which is involved in the regulation of inflammation and immune responses. Studies have shown that this compound can inhibit the migration of neutrophils and other immune cells to sites of inflammation. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-cyclohexyl-5-(cyclopropylsulfamoyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12-7-10-15(23(21,22)19-14-8-9-14)11-16(12)17(20)18-13-5-3-2-4-6-13/h7,10-11,13-14,19H,2-6,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPBSDVGRAEMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


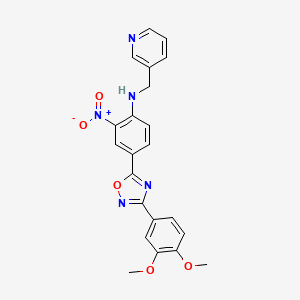
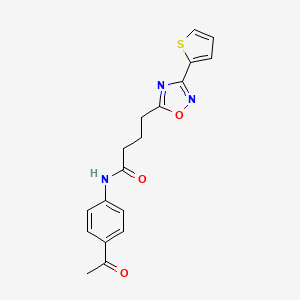
![3,4-dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697068.png)
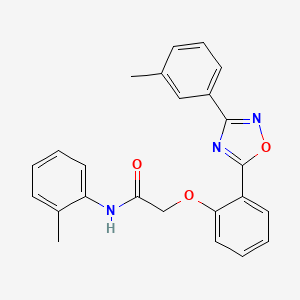


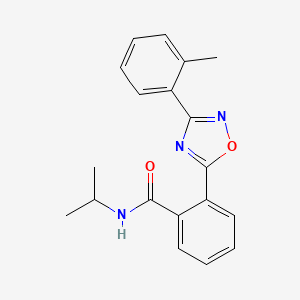
![4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697116.png)
